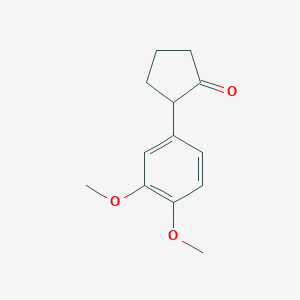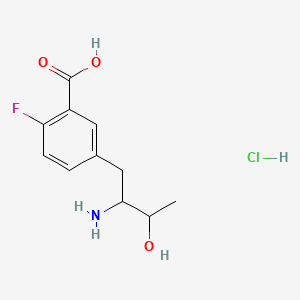
5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride is a synthetic organic compound that features a unique combination of functional groups, including an amino group, a hydroxyl group, and a fluorinated aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride typically involves multi-step organic reactions. One common approach is the amidomalonate synthesis, which involves the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation to yield the desired amino acid . Another method involves the reductive amination of an α-keto acid, which provides a straightforward route to the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the amino group produces an amine.
科学研究应用
5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the fluorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 5-(2-Amino-3-hydroxybutyl)-2-furoic acid hydrochloride
- 5-(2-Amino-3-hydroxybutyl)-2-chlorobenzoic acid hydrochloride
Uniqueness
5-(2-Amino-3-hydroxybutyl)-2-fluorobenzoic acid hydrochloride is unique due to the presence of the fluorine atom on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs.
属性
分子式 |
C11H15ClFNO3 |
|---|---|
分子量 |
263.69 g/mol |
IUPAC 名称 |
5-(2-amino-3-hydroxybutyl)-2-fluorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C11H14FNO3.ClH/c1-6(14)10(13)5-7-2-3-9(12)8(4-7)11(15)16;/h2-4,6,10,14H,5,13H2,1H3,(H,15,16);1H |
InChI 键 |
NYSFZCMYDFOQIT-UHFFFAOYSA-N |
规范 SMILES |
CC(C(CC1=CC(=C(C=C1)F)C(=O)O)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


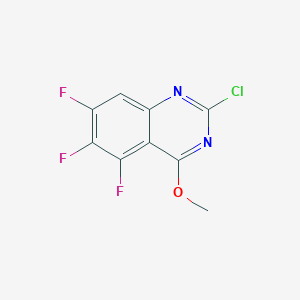
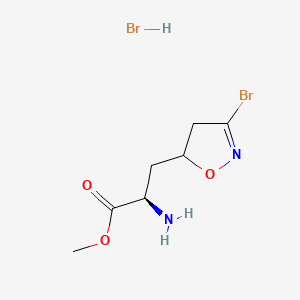
![2-{[(Benzyloxy)carbonyl]amino}-3-sulfamoylpropanoic acid](/img/structure/B13472920.png)

![rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B13472932.png)
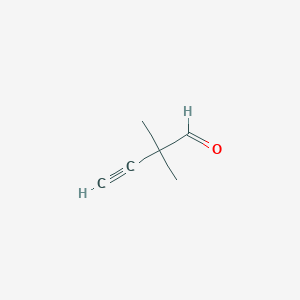
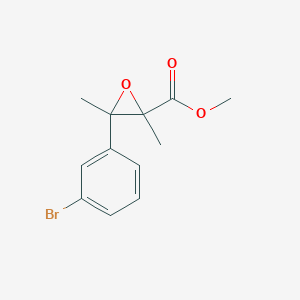

amine hydrochloride](/img/structure/B13472965.png)
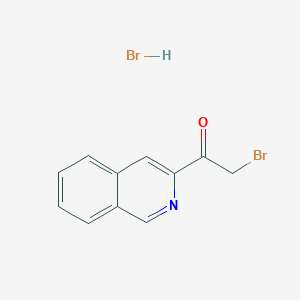

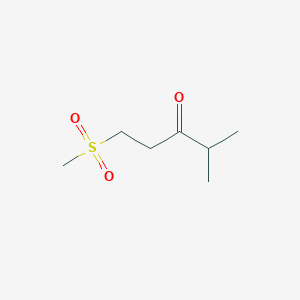
![(2Z)-but-2-enedioic acid, ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13472992.png)
